BPR1J-340

説明

特性

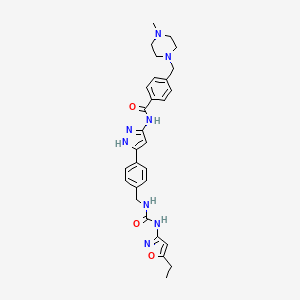

分子式 |

C29H34N8O3 |

|---|---|

分子量 |

542.6 g/mol |

IUPAC名 |

N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C29H34N8O3/c1-3-24-16-27(35-40-24)32-29(39)30-18-20-4-8-22(9-5-20)25-17-26(34-33-25)31-28(38)23-10-6-21(7-11-23)19-37-14-12-36(2)13-15-37/h4-11,16-17H,3,12-15,18-19H2,1-2H3,(H2,30,32,35,39)(H2,31,33,34,38) |

InChIキー |

VHFDRDHFZFLAAT-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C |

外観 |

white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BPR1J340; BPR1J 340; BPR1J-340. |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of BPR1J-340 in Acute Myeloid Leukemia (AML) Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BPR1J-340, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, in acute myeloid leukemia (AML) cells. This document details the molecular interactions, signaling pathways, and cellular consequences of BPR1J-340 treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development applications.

Executive Summary

BPR1J-340 is a novel small molecule inhibitor that demonstrates significant anti-leukemic activity, particularly in AML cells harboring activating mutations in the FLT3 receptor, such as internal tandem duplications (FLT3-ITD). The primary mechanism of action of BPR1J-340 involves the direct inhibition of FLT3 kinase activity. This targeted inhibition disrupts downstream pro-survival and proliferative signaling pathways, most notably the STAT5 pathway, ultimately leading to the induction of apoptosis in FLT3-ITD positive AML cells. Furthermore, BPR1J-340 exhibits synergistic anti-tumor effects when used in combination with other therapeutic agents, such as the histone deacetylase (HDAC) inhibitor vorinostat.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of BPR1J-340 in AML cell lines.

Table 1: In Vitro Inhibitory Activity of BPR1J-340

| Parameter | Cell Line | Value | Reference |

| Biochemical IC50 (FLT3) | - | ~25 nM | [1] |

| Cellular Proliferation GC50 | MOLM-13 (FLT3-ITD+) | 5 nM | [1] |

| MV4;11 (FLT3-ITD+) | 5 nM | [1] | |

| FLT3-ITD Phosphorylation IC50 | MV4;11 | ~10 nM | [1] |

| STAT5 Phosphorylation IC50 | MV4;11 | ~1 nM | [1] |

Table 2: Synergistic Apoptosis with Vorinostat (SAHA)

| Cell Line | Treatment | Increase in Apoptotic Cells (vs. BPR1J-340 alone) | Reference |

| MOLM-13 | BPR1J-340 + 300 nM SAHA (48h) | 20% | [1] |

| MV4;11 | BPR1J-340 + 300 nM SAHA (48h) | 12% | [1] |

Core Mechanism of Action

Inhibition of FLT3 and Downstream Signaling

BPR1J-340 acts as a potent inhibitor of the FLT3 receptor tyrosine kinase. In a significant subset of AML patients, activating mutations in FLT3, particularly FLT3-ITD, lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival. BPR1J-340 effectively suppresses the autophosphorylation of both wild-type and mutated FLT3.[1]

The primary downstream effector of FLT3 signaling in AML is the Signal Transducer and Activator of Transcription 5 (STAT5). Constitutive FLT3 activation leads to persistent phosphorylation and activation of STAT5, which in turn promotes the transcription of genes involved in cell survival and proliferation. BPR1J-340 treatment leads to a dose-dependent inhibition of STAT5 phosphorylation in FLT3-ITD+ AML cells.[1]

Induction of Apoptosis

By inhibiting the FLT3-STAT5 signaling axis, BPR1J-340 effectively triggers apoptosis in FLT3-ITD+ AML cells.[1] This is evidenced by the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of programmed cell death.[1]

Synergistic Activity with Vorinostat

The combination of BPR1J-340 with the HDAC inhibitor vorinostat (SAHA) results in a synergistic induction of apoptosis in FLT3-ITD+ AML cells.[1] This enhanced effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1] This suggests that concurrent inhibition of FLT3 and histone deacetylases can be a promising therapeutic strategy for AML.

Experimental Protocols

Cell Lines and Culture

-

Cell Lines: MOLM-13 and MV4;11 (human AML cell lines with FLT3-ITD mutation).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay

-

Method: MTS or similar colorimetric assay.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 104 cells/well.

-

Treat cells with various concentrations of BPR1J-340 or vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal growth inhibitory concentration (GC50).

-

Western Blot Analysis

-

Purpose: To assess the phosphorylation status of FLT3 and STAT5, and the cleavage of caspase-3 and PARP.

-

Procedure:

-

Treat AML cells with BPR1J-340 at the indicated concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, cleaved caspase-3, caspase-3, cleaved PARP, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Apoptosis Assay

-

Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Treat cells with BPR1J-340 for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Conclusion

BPR1J-340 is a highly potent and selective FLT3 inhibitor that effectively targets the oncogenic signaling driven by FLT3-ITD mutations in AML cells. Its mechanism of action is centered on the inhibition of the FLT3-STAT5 pathway, which leads to the induction of apoptosis. The synergistic pro-apoptotic effect observed with the HDAC inhibitor vorinostat highlights a promising combination therapy strategy. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of BPR1J-340 as a targeted therapeutic for AML.

References

BPR1J-340: A Technical Guide to its FLT3 Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selectivity profile of BPR1J-340, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). The information presented herein is intended to support research and development efforts in the field of oncology, particularly for acute myeloid leukemia (AML), where FLT3 mutations are prevalent.

Core Selectivity Profile of BPR1J-340

BPR1J-340 has been identified as a highly selective kinase inhibitor. In a screening against 59 oncogenic kinases, most were not significantly inhibited by BPR1J-340 at a concentration of 100 nM.[1] The compound demonstrates potent, low nanomolar inhibition of wild-type FLT3 and the D835Y mutant.[1] Notably, BPR1J-340 also shows significant activity against other kinases involved in angiogenesis and tumor progression.[1]

Table 1: Quantitative Kinase Inhibition Profile of BPR1J-340

| Target Kinase | IC50 (nM) | Target Kinase | IC50 (nM) |

| FLT3 (Wild-Type) | 29 ± 5 [1] | FLT3 (D835Y) | 19 [1] |

| FLT3 (ITD) | ~1 [1] | CSF1R (FMS) | 78[1] |

| KDR (VEGFR2) | 28 ± 9[1] | FLT4 (VEGFR3) | 29 ± 7[1] |

| TRKA | 8[1] | VEGFR1 | Potent Inhibition (20-190 nM)[1] |

Note: The IC50 value for FLT3-ITD was determined based on the inhibition of its autophosphorylation in MV4;11 cells.[1]

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[2][3][4] Upon binding of its ligand (FL), FLT3 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[2][5] In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, result in constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[5][6][7] BPR1J-340 exerts its therapeutic effect by inhibiting this aberrant signaling.

Caption: FLT3 signaling pathway and the inhibitory action of BPR1J-340.

Experimental Protocols

The characterization of BPR1J-340's selectivity profile involves both biochemical and cellular assays. Below are representative protocols for key experiments.

The general workflow for determining the selectivity of a kinase inhibitor like BPR1J-340 involves an initial broad screen followed by more detailed dose-response studies on hits.

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

This protocol is based on a generic luminescence-based kinase assay, such as ADP-Glo™, to determine the IC50 values of an inhibitor against a panel of purified kinases.

1. Reagents and Materials:

-

Purified recombinant kinase (e.g., FLT3, VEGFR2)

-

Kinase-specific substrate peptide

-

ATP

-

Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

-

BPR1J-340 (serially diluted in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

2. Procedure:

-

Prepare serial dilutions of BPR1J-340 in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final concentration range in the assay from, for example, 1 µM to 0.1 nM.

-

In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).

-

Add 2 µL of a solution containing the kinase enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This protocol describes the use of Western blotting to measure the inhibition of FLT3 autophosphorylation in a cellular context.

1. Reagents and Materials:

-

FLT3-dependent cell line (e.g., MV4;11, MOLM-13)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

BPR1J-340

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

2. Procedure:

-

Seed MV4;11 cells in 6-well plates and allow them to grow to the desired density.

-

Treat the cells with various concentrations of BPR1J-340 (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total-FLT3 antibody.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

References

- 1. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | FLT3 Signaling [reactome.org]

- 3. FLT3, a signaling pathway gene [ogt.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

BPR1J-340: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1J-340 is a potent and selective multi-targeted kinase inhibitor with significant anti-tumor effects, particularly in the context of Acute Myeloid Leukemia (AML). This document provides an in-depth technical guide on the core downstream signaling pathways modulated by BPR1J-340. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades through comprehensive diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of BPR1J-340 and similar kinase inhibitors.

Core Targets and Mechanism of Action

BPR1J-340 functions as a multi-targeted kinase inhibitor, demonstrating potent activity against several key oncogenic kinases. Its primary mechanism of action involves the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1] BPR1J-340 effectively inhibits both wild-type FLT3 (FLT3-WT) and its mutated forms, including internal tandem duplications (FLT3-ITD) and the D835Y mutation.[1]

Beyond FLT3, BPR1J-340 exhibits inhibitory activity against other crucial kinases involved in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3) and Tropomyosin receptor kinase A (TRKA).[1] This multi-targeted profile suggests that BPR1J-340 can exert its anti-tumor effects through both direct inhibition of leukemic cell signaling and indirect modulation of the tumor microenvironment by targeting angiogenesis.[1]

Quantitative Data: Inhibitory Activity of BPR1J-340

The following tables summarize the quantitative data on the inhibitory potency of BPR1J-340 against its various kinase targets and its effect on cancer cell proliferation.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) |

| FLT3-WT | ~25 |

| FLT3-ITD | 10 |

| FLT3-D835Y | ~100 |

| TRKA | 8 |

| VEGFR1 | 20-190 |

| VEGFR2 | 20-190 |

| VEGFR3 | 20-190 |

Data sourced from biochemical kinase activity assays.[1]

Table 2: Cellular Activity

| Cell Line | FLT3 Status | Parameter | Value (nM) |

| MV4;11 | FLT3-ITD | IC50 (FLT3 Phosphorylation) | ~1 |

| MV4;11 | FLT3-ITD | IC50 (STAT5 Phosphorylation) | ~1 |

| MOLM-13 | FLT3-ITD | GC50 (Proliferation) | 2-6 |

| MV4;11 | FLT3-ITD | GC50 (Proliferation) | 2-6 |

IC50 values determined by Western blot analysis after 1-hour treatment. GC50 values determined from proliferation assays.[1]

Downstream Signaling Pathways

The binding of BPR1J-340 to its target kinases initiates a cascade of downstream effects, primarily through the inhibition of their phosphorylation and subsequent signaling.

FLT3 Signaling Pathway

In FLT3-driven AML, the constitutive activation of FLT3 leads to the phosphorylation and activation of several downstream signaling molecules, promoting cell proliferation and survival. A critical downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5).[1] BPR1J-340 effectively suppresses the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner.[1] This inhibition of the FLT3-STAT5 axis is a key mechanism behind the anti-proliferative and pro-apoptotic effects of BPR1J-340 in FLT3-ITD positive AML cells.[1]

Furthermore, the combination of BPR1J-340 with the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA) has been shown to synergistically decrease the protein levels of FLT3-ITD and STAT5.[1] This combination also leads to a profound reduction in the anti-apoptotic protein Mcl-1, providing a potential strategy to overcome drug resistance in AML.[1]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.[3] By inhibiting VEGFR1, VEGFR2, and VEGFR3, BPR1J-340 can potentially disrupt these pro-angiogenic signals, thereby indirectly inhibiting tumor growth.[1]

TRKA Signaling Pathway

Tropomyosin receptor kinase A (TRKA) is the high-affinity receptor for Nerve Growth Factor (NGF). The NGF/TRKA signaling pathway is involved in the development and function of neurons and has also been implicated in the progression of several cancers.[1] Activation of TRKA leads to the stimulation of downstream pathways, including the MAPK and PI3K/Akt pathways, which promote cell survival and differentiation.[4] BPR1J-340's potent inhibition of TRKA suggests its potential therapeutic application in tumors driven by aberrant TRKA signaling.[1]

Cellular Consequences of BPR1J-340 Treatment

The inhibition of these critical signaling pathways by BPR1J-340 translates into significant cellular effects, primarily the induction of apoptosis in cancer cells.

Induction of Apoptosis

In FLT3-ITD expressing AML cells, treatment with BPR1J-340 leads to a dose-dependent induction of apoptosis.[1] This is evidenced by the cleavage of caspase-3 and its substrate, poly-ADP-ribose polymerase (PARP), which are hallmark indicators of apoptotic cell death.[1]

References

- 1. Frontiers | Enhanced TrkA signaling impairs basal forebrain-dependent behavior [frontiersin.org]

- 2. VEGFR | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

BPR1J-340: A Technical Guide on its Inhibition of STAT5 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1J-340 is a potent and selective kinase inhibitor with significant antitumor effects, particularly in the context of acute myeloid leukemia (AML). A key mechanism of its action involves the disruption of the FLT3-STAT5 signaling pathway. This document provides a detailed technical overview of the effects of BPR1J-340 on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction to BPR1J-340 and the FLT3-STAT5 Signaling Pathway

BPR1J-340 is a multi-targeted kinase inhibitor, demonstrating potent activity against FMS-like tyrosine kinase 3 (FLT3), as well as VEGFR2, VEGFR3, and TRKA.[1] In many hematological malignancies, particularly AML, mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation. This aberrant signaling drives cell proliferation and survival, largely through the downstream activation of the STAT5 transcription factor.[1] Upon phosphorylation, STAT5 dimerizes, translocates to the nucleus, and promotes the expression of genes crucial for cell cycle progression and apoptosis inhibition. BPR1J-340's therapeutic potential in these cancers is directly linked to its ability to inhibit the phosphorylation of both FLT3 and its critical downstream effector, STAT5.[1]

Quantitative Analysis of BPR1J-340 Activity

The inhibitory effects of BPR1J-340 on kinase activity and cellular processes have been quantified through various assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibitory concentrations (GC50) of BPR1J-340.

Table 1: Biochemical Kinase Inhibition Profile of BPR1J-340 [1]

| Target Kinase | IC50 (nM) |

| FLT3 (Wild-Type) | 25 ± 5 |

| FLT3-ITD | ~1 |

| STAT5 Phosphorylation | ~1 |

| VEGFR1 | 20-190 |

| VEGFR2 | 20-190 |

| VEGFR3 | 20-190 |

| TRKA | 8 |

| Aurora A | 1,040 |

| Aurora B | 1,344 |

Table 2: Cellular Proliferation Inhibition by BPR1J-340 in FLT3-ITD+ Cell Lines [1]

| Cell Line | GC50 (nM) |

| MOLM-13 | 3.4 ± 1.5 |

| MV4;11 | 2.8 ± 1.2 |

Experimental Protocols

The investigation of BPR1J-340's effect on STAT5 phosphorylation primarily relies on Western blot analysis. This technique allows for the detection and quantification of specific proteins, including the phosphorylated forms of signaling molecules.

Western Blot Analysis for Phospho-STAT5

Objective: To determine the dose-dependent effect of BPR1J-340 on the phosphorylation of STAT5 in a cellular context.

Materials:

-

MV4;11 human AML cell line (FLT3-ITD positive)

-

BPR1J-340 compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT5 (Tyr694)

-

Rabbit anti-STAT5

-

Mouse anti-β-actin (as a loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture MV4;11 cells in appropriate media. Treat the cells with varying concentrations of BPR1J-340 for a specified duration (e.g., 1 hour).[1][2]

-

Cell Lysis: Harvest the cells and lyse them on ice using a suitable lysis buffer to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading of samples.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total STAT5 and a loading control like β-actin.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by BPR1J-340 and the general workflow of the experimental procedure used to determine its efficacy.

Caption: BPR1J-340 inhibits the FLT3-STAT5 signaling pathway.

Caption: Western blot workflow for analyzing STAT5 phosphorylation.

Conclusion

BPR1J-340 effectively inhibits the phosphorylation of STAT5 in a dose-dependent manner, with an IC50 value of approximately 1 nM in FLT3-ITD positive AML cells.[1] This inhibitory action is a direct consequence of its potent inhibition of the upstream kinase, FLT3. The disruption of the FLT3-STAT5 signaling axis by BPR1J-340 leads to decreased proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for survival. These findings underscore the therapeutic potential of BPR1J-340 as a targeted agent for the treatment of AML and other malignancies characterized by aberrant FLT3-STAT5 signaling.

References

BPR1J-340: A Deep Dive into Apoptosis Induction in FLT3-ITD+ Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BPR1J-340, a potent and selective FLT3 inhibitor, with a specific focus on its apoptosis-inducing capabilities in acute myeloid leukemia (AML) cells harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation. This document details the underlying signaling pathways, presents key quantitative data, and provides detailed experimental protocols for the methodologies used to elucidate these findings.

Core Mechanism of Action

BPR1J-340 exerts its potent anti-leukemic effects by directly targeting the constitutively activated FLT3-ITD receptor tyrosine kinase. In FLT3-ITD+ AML, this mutation leads to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, which in turn activates downstream pro-survival signaling pathways. BPR1J-340 acts as a competitive inhibitor at the ATP-binding pocket of the FLT3 kinase domain, effectively blocking its autophosphorylation.[1] This inhibition abrogates the downstream signaling cascade, primarily through the STAT5 pathway, leading to the induction of apoptosis.[2][3]

Quantitative Analysis of BPR1J-340 Activity

The efficacy of BPR1J-340 has been quantified through various in vitro assays, demonstrating its high potency and selectivity for FLT3-ITD+ cells.

| Parameter | Cell Line | Value | Reference |

| GC50 (Growth Concentration 50%) | MOLM-13 (FLT3-ITD+) | 3.4 ± 1.5 nM | [2] |

| MV4;11 (FLT3-ITD+) | 2.8 ± 1.2 nM | [2] | |

| RS4;11 (FLT3-WT) | 770 ± 360 nM | [2][4] | |

| IC50 (Inhibitory Concentration 50%) | FLT3-ITD Phosphorylation (MV4;11 cells) | ~1 nM | [2] |

| STAT5 Phosphorylation (MV4;11 cells) | ~1 nM | [2] | |

| FLT3 Kinase Activity (biochemical assay) | ~25 nM | [5] | |

| FLT3-ITD Phosphorylation (transfected HEK293T) | 10 nM | [2] | |

| FLT3-D835Y Phosphorylation (transfected HEK293T) | ~100 nM | [2] |

Signaling Pathway and Apoptosis Induction

BPR1J-340-mediated inhibition of FLT3-ITD phosphorylation directly prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] Activated STAT5 is a critical downstream modulator that promotes the transcription of genes involved in cell proliferation and survival in FLT3-ITD+ AML.[6] The blockade of the FLT3-STAT5 signaling axis by BPR1J-340 culminates in the induction of apoptosis, a form of programmed cell death. This is evidenced by the cleavage and activation of caspase-3, a key executioner caspase, and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[2][7] PARP cleavage is a well-established hallmark of apoptosis.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Lines and Culture

-

FLT3-ITD+ human AML cell lines: MOLM-13 and MV4;11

-

FLT3 wild-type human leukemia cell line: RS4;11

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Treatment: Treat the cells with various concentrations of BPR1J-340 or vehicle control (DMSO) for 72 hours.

-

Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GC50 value using dose-response curve fitting software.[2]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Treatment and Lysis: Treat cells with the indicated concentrations of BPR1J-340 for the specified duration (e.g., 1 hour for phosphorylation studies, 24 hours for apoptosis markers).[7] Harvest and lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies are recommended: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, and anti-β-actin (as a loading control).[2][7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with BPR1J-340 at the indicated concentrations for 24 hours.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[4][8]

Conclusion

BPR1J-340 is a highly potent and selective inhibitor of FLT3-ITD, a key driver of AML. Its mechanism of action involves the direct inhibition of FLT3-ITD autophosphorylation, leading to the suppression of the pro-survival STAT5 signaling pathway. This targeted inhibition ultimately triggers apoptosis in FLT3-ITD+ AML cells, as evidenced by the activation of caspase-3 and cleavage of PARP. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon the therapeutic potential of BPR1J-340 in the treatment of AML.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. kumc.edu [kumc.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of BPR1J-340 in Leukemia Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical target validation of BPR1J-340, a potent and selective FLT3 inhibitor, in various leukemia models. The information presented herein is compiled from peer-reviewed research and is intended to offer a detailed resource for professionals in the fields of oncology research and drug development.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver in the pathogenesis of AML is the FMS-like tyrosine kinase 3 (FLT3) receptor.[2][3] Overexpression and activating mutations of FLT3, such as internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[2] This makes FLT3 a critical therapeutic target for AML treatment.[2][3] BPR1J-340 has been identified as a novel and potent inhibitor of FLT3, demonstrating significant anti-leukemic activity in preclinical studies.[2][3] This document details the key findings and methodologies related to the target validation of BPR1J-340 in leukemia models.

Quantitative Efficacy of BPR1J-340

The potency of BPR1J-340 has been evaluated through various in vitro assays, demonstrating its efficacy against FLT3-driven leukemia cells. The quantitative data from these studies are summarized below.

Table 1: In Vitro Inhibitory Activity of BPR1J-340

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Kinase Activity | FLT3 Kinase | IC₅₀ | ~25 nM | [2][3] |

| Cellular Proliferation | FLT3-ITD⁺ Cells (MOLM-13, MV4;11) | GC₅₀ | ~5 nM | [2][3] |

| Cellular Proliferation | FLT3-ITD⁺ Cells | GC₅₀ | 2-6 nM | [2] |

| FLT3 Phosphorylation | FLT3-ITD⁺ Cells | IC₅₀ | 10 nM | [2] |

| FLT3 Phosphorylation (D835Y mutant) | Transfected Cells | IC₅₀ | ~100 nM | [2] |

| FLT3 Phosphorylation | MV4;11 Cells | IC₅₀ | ~1 nM | [2] |

| STAT5 Phosphorylation | MV4;11 Cells | IC₅₀ | ~1 nM | [2] |

IC₅₀: Half-maximal inhibitory concentration. GC₅₀: Half-maximal growth concentration.

Table 2: Kinase Selectivity Profile of BPR1J-340

In addition to its potent activity against FLT3, BPR1J-340 has been profiled against a panel of other kinases, revealing a multi-targeted inhibition profile.

| Kinase Target | IC₅₀ |

| TRKA | 8 nM |

| VEGFR1 | 20-190 nM |

| VEGFR2 | 20-190 nM |

| VEGFR3 | 20-190 nM |

This multi-targeted profile suggests that BPR1J-340 may exert its antitumor effects not only by directly inhibiting the aberrant FLT3 signaling pathway but also by targeting tumor angiogenesis.[2]

Signaling Pathway Analysis

BPR1J-340 effectively inhibits the FLT3 signaling pathway, which is crucial for the proliferation and survival of FLT3-driven leukemia cells. A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5).

FLT3-STAT5 Signaling Pathway Inhibition

BPR1J-340 has been shown to suppress the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner in FLT3-driven AML cells.[2] This inhibition disrupts the downstream signaling cascade that promotes cell expansion and survival.[2]

Caption: BPR1J-340 inhibits the FLT3-STAT5 signaling pathway in AML cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of BPR1J-340.

Cell Lines and Culture

-

FLT3-dependent cell lines: MOLM-13 and MV4;11 (human acute myeloid leukemia cell lines with FLT3-ITD mutation).

-

FLT3-independent cell lines: Used as negative controls.

-

Culture conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cell Proliferation Assay

The effect of BPR1J-340 on cell growth is determined using a standard proliferation assay.

Caption: Workflow for determining the anti-proliferative effects of BPR1J-340.

Western Blot Analysis

Western blotting is employed to assess the phosphorylation status of FLT3 and its downstream targets.

-

Cell Treatment: Leukemia cells (e.g., MV4;11) are treated with different concentrations of BPR1J-340 for a specified period (e.g., 1 hour).[4]

-

Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of FLT3 and STAT5.

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assays

The induction of apoptosis by BPR1J-340 is a key indicator of its therapeutic potential.

-

Methodology: MOLM-13 and MV4;11 cells are treated with BPR1J-340 for 24 hours.[2] The induction of apoptosis is assessed by detecting the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) via Western blot analysis.[2][5]

Caption: BPR1J-340 induces apoptosis in FLT3-ITD+ leukemia cells.

In Vivo Xenograft Studies

The antitumor activity of BPR1J-340 is validated in vivo using murine xenograft models.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with FLT3-ITD⁺ leukemia cells (e.g., MOLM-13).

-

Treatment: Once tumors reach a palpable size, mice are treated with BPR1J-340 (e.g., 5 mg/kg, intravenously) or a vehicle control.[2]

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess the efficacy of the treatment.

-

Outcome: BPR1J-340 has demonstrated significant tumor growth inhibition and even regression in these models.[2]

Combination Therapy

To enhance the therapeutic efficacy and potentially overcome resistance, BPR1J-340 has been evaluated in combination with other anti-cancer agents.

BPR1J-340 and Vorinostat (HDAC Inhibitor)

The combination of BPR1J-340 with the histone deacetylase (HDAC) inhibitor vorinostat (SAHA) has been shown to synergistically induce apoptosis in MOLM-13 AML cells.[2][3] This synergistic effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1.[2][3]

Conclusion

The preclinical data strongly support the target validation of FLT3 for the treatment of AML and establish BPR1J-340 as a potent and selective inhibitor with significant therapeutic potential. Its ability to inhibit the FLT3-STAT5 signaling pathway, induce apoptosis, and demonstrate in vivo efficacy, both as a single agent and in combination, provides a solid foundation for its further clinical development in the treatment of leukemia.[2][3]

References

- 1. research.vu.nl [research.vu.nl]

- 2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

BPR1J-340: A Technical Guide to a Potent FLT3 Inhibitor

Introduction: BPR1J-340 is a novel, potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor with significant potential in the treatment of acute myeloid leukemia (AML).[1] Developed as a urea-substituted 3-phenyl-1H-5-pyrazolylamine-based compound, it represents a significant advancement over earlier sulfonamide-based inhibitors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of BPR1J-340, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

BPR1J-340 was designed through the chemical modification of a series of sulfonamide derivatives.[1] Its chemical identity and core properties are summarized below.

IUPAC Name: N-(3-(4-((3-(5-ethylisoxazol-3-yl)ureido)methyl)phenyl)-1H-pyrazol-5-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide[2]

Chemical Structure: N1-(3-4-[([(5-ethyl-3-isoxazolyl)amino]carbonylamino)methyl]phenyl-1H-5-pyrazolyl)-4-[(4-methylpiperazino)methyl]benzamide[1]

Table 1: Physicochemical Properties of BPR1J-340

| Property | Value | Reference |

| CAS Number | 1395051-72-5 | [2][3] |

| Molecular Formula | C₂₉H₃₄N₈O₃ | [2] |

| Molecular Weight | 542.63 g/mol | [2][3] |

| Exact Mass | 542.2754 | [2] |

| Elemental Analysis | C, 64.19%; H, 6.32%; N, 20.65%; O, 8.85% | [2] |

Mechanism of Action and Signaling Pathway

BPR1J-340 functions as a highly selective, multi-targeted kinase inhibitor.[1] Its primary mechanism involves the potent inhibition of FLT3 kinase, a receptor tyrosine kinase that plays a critical role in the pathogenesis of AML when mutated.[1][4]

The compound effectively suppresses the autophosphorylation of FLT3, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1] A key pathway inhibited by BPR1J-340 is the FLT3-STAT5 signaling cascade.[1][4] By inhibiting the phosphorylation of both FLT3 and the Signal Transducer and Activator of Transcription 5 (STAT5), BPR1J-340 disrupts the signals that promote cell expansion and survival in FLT3-driven cancer cells.[1] This inhibition ultimately leads to the induction of apoptosis (programmed cell death).[1]

While highly potent against FLT3, BPR1J-340 also demonstrates inhibitory activity against other kinases, including VEGFR2, VEGFR3, and TRKA, which may contribute to its antitumor effects by targeting tumor angiogenesis.[1]

Biological Activity

BPR1J-340 demonstrates potent antitumor effects in both cellular and animal models of AML, particularly those dependent on FLT3 mutations.

In Vitro Activity

The compound shows strong growth inhibition against FLT3-dependent AML cell lines and effectively inhibits key cellular phosphorylation events.

Table 2: In Vitro Inhibitory Activity of BPR1J-340

| Assay Type | Target/Cell Line | Measurement | Value | Reference |

| Cellular Proliferation | MOLM-13 (FLT3-ITD⁺) | GC₅₀ | 3.4 ± 1.5 nM | [1] |

| MV4;11 (FLT3-ITD⁺) | GC₅₀ | 2.8 ± 1.2 nM | [1] | |

| Kinase Inhibition | FLT3 (Biochemical) | IC₅₀ | ~25 nM | [1][2] |

| FLT3-ITD (Cellular) | IC₅₀ | 10 nM | [1] | |

| FLT3-D835Y (Cellular) | IC₅₀ | ~100 nM | [1] | |

| FLT3 (MV4;11 cells) | IC₅₀ | ~1 nM | [1] | |

| STAT5 (MV4;11 cells) | IC₅₀ | ~1 nM | [1] | |

| TRKA (Biochemical) | IC₅₀ | 8 nM | [1] |

In addition to inhibiting proliferation, BPR1J-340 effectively induces apoptosis in FLT3-ITD positive cells, as evidenced by the cleavage of caspase-3 and PARP (poly-ADP-ribose polymerase).[1]

In Vivo Activity

Studies using xenograft mouse models have confirmed the significant antitumor efficacy of BPR1J-340 in a living system.

Table 3: In Vivo Efficacy of BPR1J-340 in MOLM-13 Xenograft Model

| Dose | Administration | Outcome | Reference |

| 5 mg/kg | Intravenous (i.v.) | Significant tumor regression; 67% Complete Response (CR) | [1] |

| 20 mg/kg | Intravenous (i.v.) | Reversal of large, established tumors (>630 mm³) | [1] |

These results highlight the compound's superior in vivo efficacy, achieving a higher complete response rate at a lower dose compared to previous-generation sulfonamide inhibitors.[1]

Experimental Protocols

The characterization of BPR1J-340 involved several key experimental methodologies.

Western Blot Analysis for Protein Phosphorylation

This method was used to determine the inhibitory effect of BPR1J-340 on the FLT3 signaling pathway.

-

Treatment: Cells were incubated with varying concentrations of BPR1J-340 for 1 hour.[1][4]

-

Lysate Preparation: Following treatment, cells were lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5.

-

Detection: After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system to quantify the levels of protein phosphorylation.[1][4]

In Vivo Tumor Xenograft Study

This protocol was designed to evaluate the antitumor activity of BPR1J-340 in a live animal model.

-

Animal Model: Athymic nude mice.[1]

-

Tumor Implantation: MOLM-13 human AML cells were implanted subcutaneously into the mice.[1]

-

Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., >100 mm³ or >630 mm³ for regression studies).[1]

-

Treatment Groups: Mice were randomized into a vehicle control group and BPR1J-340 treatment groups.

-

Drug Administration: BPR1J-340 was administered intravenously at specified doses (e.g., 5 mg/kg or 20 mg/kg).[1]

-

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.

-

Endpoint: The study was concluded after a predetermined period, and tumor growth inhibition or regression was calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Conclusion

BPR1J-340 is a highly potent and selective FLT3 kinase inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia.[1] Its ability to strongly suppress the FLT3-ITD signaling pathway, combined with favorable pharmacokinetic properties and complete tumor regression in xenograft models, establishes it as a strong candidate for further clinical investigation in the treatment of AML.[1]

References

BPR1J-340: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This document provides a comprehensive technical overview of BPR1J-340, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.

Chemical and Physical Properties

BPR1J-340 is a small molecule inhibitor with well-defined chemical and physical characteristics. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1395051-72-5 | [cite] |

| Molecular Formula | C₂₉H₃₄N₈O₃ | [cite] |

| Molecular Weight | 542.63 g/mol | [cite] |

| IUPAC Name | N-(3-(4-((3-(5-ethylisoxazol-3-yl)ureido)methyl)phenyl)-1H-pyrazol-5-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | [cite] |

Mechanism of Action and Signaling Pathway

BPR1J-340 exerts its anti-leukemic effects by selectively targeting and inhibiting the kinase activity of FLT3. In AML, particularly in cases with internal tandem duplication (ITD) mutations, FLT3 is constitutively activated, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.

BPR1J-340 effectively inhibits the autophosphorylation of FLT3. This, in turn, blocks the activation of key downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). The inhibition of the FLT3-STAT5 signaling axis by BPR1J-340 leads to the induction of apoptosis (programmed cell death) in FLT3-ITD positive AML cells.

Caption: BPR1J-340 inhibits FLT3, leading to apoptosis.

Preclinical Data

In Vitro Activity

BPR1J-340 has demonstrated potent and selective activity against FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4;11.

| Parameter | MOLM-13 | MV4;11 | Reference |

| IC₅₀ (FLT3 Kinase Activity) | ~25 nM | ~25 nM | [cite] |

| GC₅₀ (Cellular Proliferation) | ~5 nM | ~5 nM | [cite] |

In Vivo Efficacy

In preclinical murine xenograft models using MOLM-13 cells, BPR1J-340 has shown significant anti-tumor activity. Intravenous administration of BPR1J-340 led to pronounced tumor growth inhibition and even regression in established tumors.

Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of BPR1J-340.

Experimental Protocols

The following are detailed methodologies for key experiments conducted to characterize the activity of BPR1J-340.

Western Blot Analysis for FLT3 and STAT5 Phosphorylation

This protocol is used to assess the inhibitory effect of BPR1J-340 on the FLT3 signaling pathway.

Workflow Diagram:

Caption: Western blot workflow for BPR1J-340 target validation.

Detailed Steps:

-

Cell Culture and Treatment: Culture MOLM-13 or MV4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Treat cells with the desired concentrations of BPR1J-340 for the specified duration (e.g., 1-24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Immunodetection: Incubate the membrane with primary antibodies specific for phosphorylated FLT3, total FLT3, phosphorylated STAT5, and total STAT5 overnight at 4°C. After washing, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Viability Assay

This assay is used to determine the effect of BPR1J-340 on the proliferation and viability of AML cells.

-

Cell Seeding: Seed MOLM-13 or MV4;11 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Add serial dilutions of BPR1J-340 to the wells and incubate for 72 hours.

-

Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well and incubate for an additional 2-4 hours.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the half-maximal growth concentration (GC₅₀) by plotting the percentage of viable cells against the log concentration of BPR1J-340.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of BPR1J-340 in a murine model.

-

Cell Implantation: Subcutaneously inject a suspension of MOLM-13 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Growth and Treatment: Monitor tumor growth by caliper measurements. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer BPR1J-340 intravenously at the desired dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacokinetic Study in Rats

This protocol is designed to determine the pharmacokinetic profile of BPR1J-340.

-

Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for ease of blood sampling.

-

Drug Administration: Administer a single intravenous dose of BPR1J-340.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).

-

Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of BPR1J-340 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).

Combination Therapy

Preclinical studies have shown that combining BPR1J-340 with other anti-cancer agents, such as the histone deacetylase (HDAC) inhibitor vorinostat (SAHA), can result in synergistic anti-leukemic effects in AML cells. This combination has been observed to enhance the induction of apoptosis.

Conclusion

BPR1J-340 is a promising, potent, and selective FLT3 inhibitor with significant preclinical activity against FLT3-ITD positive AML. Its well-characterized mechanism of action, favorable in vitro and in vivo efficacy, and potential for combination therapy make it a strong candidate for further clinical development as a targeted therapy for this challenging hematologic malignancy. The detailed protocols provided in this guide are intended to facilitate further research and development of BPR1J-340 and related compounds.

BPR1J-340: A Technical Overview of a Preclinical FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Developed by the National Health Research Institutes in Taiwan, BPR1J-340 emerged from a rational drug design program aimed at improving upon a prior series of FLT3 inhibitors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of BPR1J-340, based on publicly available scientific literature.

Discovery and Development

BPR1J-340 was identified through a focused lead optimization effort starting from a sulfonamide series of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors. The lead compound from the initial series, BPR1J-097, demonstrated potent FLT3 inhibition but the research sought to enhance in vivo efficacy and duration of action. This led to the exploration of a urea-based scaffold, culminating in the discovery of BPR1J-340.[1] The rational design approach focused on modifying the linker and substituent groups of the 3-phenyl-1H-5-pyrazolylamine core to optimize potency and pharmacokinetic properties.

While a detailed structure-activity relationship (SAR) study with an extensive library of analogs has not been published, the evolution from the sulfonamide BPR1J-097 to the urea-containing BPR1J-340 highlights a key chemical modification in its development.

There is no publicly available information to suggest that BPR1J-340 has entered clinical trials.

Mechanism of Action

BPR1J-340 exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-type FLT3 and its internal tandem duplication (ITD) mutant, a common driver of AML.[1] The inhibition of FLT3 phosphorylation blocks downstream signaling pathways crucial for the proliferation and survival of AML cells. Specifically, BPR1J-340 has been shown to inhibit the phosphorylation of STAT5, a key downstream effector of FLT3 signaling.[1][2] This disruption of the FLT3-STAT5 signaling axis ultimately leads to the induction of apoptosis in FLT3-ITD positive AML cells.[1]

FLT3 Signaling Pathway and Inhibition by BPR1J-340

References

Methodological & Application

Application Note: BPR1J-340 Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1] Inhibition of FLT3 signaling by BPR1J-340 leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring FLT3 mutations.[2] This application note provides a detailed protocol for assessing the effect of BPR1J-340 on cell viability using a common colorimetric method, the WST-1 assay. The provided methodologies can be adapted for similar tetrazolium-based assays such as the MTT or MTS assay.

Principle of the Assay

Cell viability and proliferation can be determined by measuring metabolic activity. Tetrazolium salts, such as WST-1 and MTT, are reduced by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[3][4][5] The amount of formazan dye produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.[3][6]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of BPR1J-340 in FLT3-dependent AML cell lines. This data can be used as a reference for designing dose-response experiments.

| Cell Line | Parameter | Value (nM) |

| MOLM-13 | GC50 | 2 - 6 |

| MV4;11 | GC50 | 2 - 6 |

| MV4;11 | IC50 (FLT3 phosphorylation) | ~1 |

| MV4;11 | IC50 (STAT5 phosphorylation) | ~1 |

| FLT3-ITD transfected cells | IC50 | 10 |

| FLT3-D835Y transfected cells | IC50 | ~100 |

Data sourced from Lin et al., 2014.[2]

Experimental Protocols

This section provides detailed protocols for a cell viability assay using BPR1J-340.

Materials and Reagents

-

BPR1J-340

-

FLT3-dependent human acute myeloid leukemia cell lines (e.g., MOLM-13, MV4;11)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells, if applicable)

-

WST-1 cell proliferation reagent

-

96-well flat-bottom sterile tissue culture plates

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 420-480 nm

-

Humidified incubator at 37°C with 5% CO2

Experimental Workflow

Caption: Experimental workflow for the BPR1J-340 cell viability assay.

Detailed Protocol

1. Cell Culture and Seeding:

-

Culture MOLM-13 or MV4;11 cells in the recommended medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells in the exponential growth phase and determine the cell concentration using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

2. Compound Preparation and Treatment:

-

Prepare a stock solution of BPR1J-340 in DMSO.

-

Perform serial dilutions of the BPR1J-340 stock solution in a cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).

-

Include a vehicle control (DMSO at the same concentration as the highest BPR1J-340 concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared BPR1J-340 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. WST-1 Assay:

-

Following the treatment incubation, add 10 µL of WST-1 reagent to each well.[6][7]

-

Incubate the plate for 1 to 4 hours in the incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

After incubation, gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.[6]

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 420-480 nm using a microplate reader.[6] A reference wavelength of >600 nm can be used to subtract background absorbance.[6]

-

Subtract the absorbance of the background control (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percent cell viability against the log of the BPR1J-340 concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of BPR1J-340 that inhibits cell viability by 50%) from the dose-response curve using appropriate software.

BPR1J-340 Signaling Pathway

BPR1J-340 exerts its effect by inhibiting the FLT3 signaling pathway. In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively activated, leading to the phosphorylation and activation of downstream signaling molecules, including STAT5.[2][8] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. BPR1J-340 blocks the phosphorylation of both FLT3 and STAT5, thereby inhibiting this pro-survival signaling cascade and inducing apoptosis.[1][2]

Caption: BPR1J-340 inhibits the FLT3 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of p-FLT3 in Response to BPR1J-340 Treatment

For Researchers, Scientists, and Drug Development Professionals

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] These mutations result in the constitutive activation of the FLT3 receptor and its downstream signaling pathways, leading to uncontrolled cell growth.[1] BPR1J-340 has been identified as a potent and selective inhibitor of FLT3, suppressing the phosphorylation of FLT3 and the downstream modulator STAT5 in a dose-dependent manner.[2][3] This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of BPR1J-340 in inhibiting FLT3 phosphorylation.

Quantitative Data Summary

The inhibitory effects of BPR1J-340 on FLT3 signaling and cell proliferation are summarized below.

| Cell Line | Target | IC₅₀ (nM) | Reference |

| MV4;11 | p-FLT3 Inhibition | ~1 | [2] |

| MV4;11 | p-STAT5 Inhibition | ~1 | [2] |

| MOLM-13 | Cell Proliferation (GC₅₀) | 3.4 ± 1.5 | [2] |

| MV4;11 | Cell Proliferation (GC₅₀) | 2.8 ± 1.2 | [2] |

| Kinase | IC₅₀ (nM) | Reference |

| FLT3 | ~25 | [2][3] |

Signaling Pathway and Inhibition

The binding of the FLT3 ligand to the FLT3 receptor induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/Akt, RAS/MAPK, and STAT5, which promote cell proliferation and survival.[1] In AML, mutations can lead to ligand-independent constitutive activation of FLT3.[1] BPR1J-340, as a tyrosine kinase inhibitor, blocks this autophosphorylation.[2][4]

FLT3 signaling pathway and the inhibitory action of BPR1J-340.

Experimental Protocol: Western Blot for p-FLT3

This protocol outlines the treatment of FLT3-dependent AML cell lines (e.g., MV4-11 or MOLM-13) with BPR1J-340, followed by Western blot analysis to detect changes in FLT3 phosphorylation.[2]

I. Materials and Reagents

-

Cell Lines: MV4-11 or MOLM-13 (FLT3-ITD positive)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

BPR1J-340: Stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)

-

Protein Assay Reagent: BCA Protein Assay Kit

-

SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl

-

Transfer Buffer: Tris-glycine buffer with methanol

-

Membranes: PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-p-FLT3 (e.g., Tyr589/591)

-

Rabbit anti-FLT3

-

Mouse anti-β-actin (or other loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Phosphate-Buffered Saline (PBS)

II. Experimental Workflow

Experimental workflow for Western blot analysis of p-FLT3.

III. Detailed Procedure

-

Cell Seeding and Treatment:

-

Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[2]

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blot:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[2]

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding. BSA is often preferred for phospho-antibodies.

-

Incubate the membrane with the primary antibody against p-FLT3 (Tyr589/591) overnight at 4°C with gentle agitation.[2]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To confirm equal protein loading and to assess total FLT3 levels, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin.[2]

-

Expected Outcomes

Treatment with BPR1J-340 is expected to show a dose-dependent decrease in the phosphorylation of FLT3 at tyrosine residues 589/591.[2] A corresponding decrease in the phosphorylation of downstream targets such as STAT5 may also be observed.[2] Analysis of total FLT3 and a loading control like β-actin should confirm that the observed decrease in p-FLT3 is due to the inhibitory action of BPR1J-340 and not variations in protein loading.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for BPR1J-340 In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. BPR1J-340 has demonstrated significant anti-tumor activity in preclinical models of FLT3-ITD positive AML, making it a promising candidate for targeted cancer therapy. These application notes provide a detailed protocol for establishing and utilizing a subcutaneous xenograft model of FLT3-ITD+ AML using the MOLM-13 cell line to evaluate the in vivo efficacy of BPR1J-340.

Signaling Pathway of FLT3-ITD and Inhibition by BPR1J-340

The FLT3-ITD mutation results in ligand-independent dimerization and autophosphorylation of the FLT3 receptor, leading to the continuous activation of downstream pro-survival and proliferative signaling pathways. Key among these are the PI3K/AKT and RAS/MAPK pathways, and notably, the JAK/STAT pathway. Constitutive FLT3-ITD signaling leads to a marked increase in the phosphorylation and activation of STAT5. Activated STAT5 translocates to the nucleus and promotes the transcription of genes that drive cell cycle progression and inhibit apoptosis. BPR1J-340 exerts its therapeutic effect by selectively inhibiting the kinase activity of FLT3, thereby blocking the phosphorylation of FLT3 and its downstream effector, STAT5. This inhibition leads to the induction of apoptosis in FLT3-ITD positive AML cells.

Caption: FLT3-ITD signaling pathway and the inhibitory action of BPR1J-340.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of BPR1J-340 in the MOLM-13 xenograft model.

Table 1: In Vivo Efficacy of BPR1J-340 against MOLM-13 Xenografts

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |

| Vehicle | - | Intravenous (i.v.) | qd, 5 days/week for 3 weeks | Progressive tumor growth |

| BPR1J-340 | 5 | Intravenous (i.v.) | qd, 5 days/week for 3 weeks | Complete tumor regression in all animals by day 22.[1] |

| BPR1J-340 | 20 | Intravenous (i.v.) | qd, 5 days/week for 2 weeks | Complete and durable tumor regression.[1] |

Table 2: Key Parameters of the MOLM-13 Xenograft Model

| Parameter | Description |

| Cell Line | MOLM-13 (Human Acute Myeloid Leukemia) |

| Animal Model | Athymic Nude Mice (e.g., BALB/c nude or NCR nude) |

| Implantation Site | Subcutaneous, flank region |

| Number of Cells Injected | 5 x 106 to 1 x 107 cells per mouse |

| Injection Volume | 100-200 µL |

| Vehicle for Cells | RPMI-1640 medium mixed with Matrigel (1:1 ratio) |

| Tumor Establishment Time | 7-14 days to reach a palpable size (approx. 100-200 mm³) |

Experimental Protocols

MOLM-13 Cell Culture

Materials:

-

MOLM-13 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (optional)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Centrifuge

-

T-75 cell culture flasks

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Culture MOLM-13 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS.

-

Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.

-

Cells grow in suspension. To passage, gently pipette the cell suspension to break up any clumps.

-

Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Perform cell counts using a hemocytometer and Trypan Blue to assess viability.

-

For xenograft studies, harvest cells during the exponential growth phase.

Subcutaneous MOLM-13 Xenograft Model Protocol

Materials:

-

6-8 week old female athymic nude mice

-

MOLM-13 cells in exponential growth phase

-

Sterile RPMI-1640 medium (serum-free)

-

Matrigel, thawed on ice

-

1 mL sterile syringes with 26-gauge needles

-

Calipers

-

Animal scale

-

Anesthetic (e.g., isoflurane)

-

BPR1J-340

-

Vehicle for BPR1J-340 (A suggested vehicle for poorly soluble compounds for intravenous injection is a formulation of DMSO, PEG300, and Tween 80, but the specific vehicle for BPR1J-340 was not detailed in the primary literature).

Procedure:

Experimental Workflow Diagram

References

Application Notes and Protocols for BPR1J-340 in Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BPR1J-340, a potent and selective FLT3 inhibitor, in mouse xenograft models of Acute Myeloid Leukemia (AML).

Introduction